molecular formula C8H7N3O2 B1422826 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine CAS No. 24370-21-6

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine

Cat. No.: B1422826
CAS No.: 24370-21-6
M. Wt: 177.16 g/mol
InChI Key: WOIHSHXQQGYBGM-UHFFFAOYSA-N
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Description

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine is a benzimidazole-based heterocyclic compound characterized by a fused dioxole ring system. This structure serves as a versatile and privileged scaffold in medicinal chemistry, particularly in the development of pharmacologically active molecules. Its key structural features make it a valuable synthon for designing new chemical entities. This compound is primarily used in research as a critical synthetic intermediate. Evidence from patent literature shows that closely related structures, specifically those featuring a dioxolo[4,5-f]benzimidazole core, are key precursors in the synthesis of bioactive molecules. For instance, such scaffolds are featured in compounds described as gastric acid secretion inhibitors and in other therapeutic agents . The fused dioxole ring can influence the compound's electronic properties and metabolic stability, which are important parameters in drug discovery. Benzimidazole derivatives, as a class, are extensively investigated for a wide spectrum of biological activities. Research indicates that this family of compounds has yielded therapeutic agents and lead candidates with demonstrated anticancer, antimicrobial, antifungal, and antiulcer effects . The specific substitution pattern on the 5H-1,3-dioxolo[4,5-f]benzimidazole scaffold allows for fine-tuning of biological activity and physicochemical properties. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-f]benzimidazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-8-10-4-1-6-7(13-3-12-6)2-5(4)11-8/h1-2H,3H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIHSHXQQGYBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271711
Record name 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24370-21-6
Record name 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24370-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine typically involves starting from commercially available reactants. The core unit can be prepared in a straightforward manner, often involving the use of reagents such as sesamol and 1,2,4,5-tetrachlorobenzene . The reaction conditions usually include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,3-Dioxolo[4,5-F]benzothiazol-6-amine

  • Structure : Replaces the benzimidazole nitrogen with sulfur, forming a benzothiazole core.
  • Molecular Formula : C₈H₆N₂O₂S (MW: 194.21) vs. C₈H₇N₃O₂ for the target compound (estimated).
  • Key Differences: The sulfur atom in benzothiazole enhances electrophilicity and alters redox behavior compared to benzimidazole.

5-Chloro-2-methyl-1H-benzimidazol-6-amine

  • Structure : Chlorine and methyl substituents at positions 5 and 2, respectively.
  • Synthesis : Achieved via nitration of 4-chloro-2-nitroaniline followed by reduction (78% yield).
  • Properties : The electron-withdrawing chlorine increases acidity of the NH group (pKa ~6.5), while the methyl group enhances lipophilicity (logP ~2.1) .

6-[[(4,5-Dimethoxy-2-pyridinyl)methyl]thio]-2,2-difluoro-5H-1,3-dioxolo[4,5-f]benzimidazole

  • Structure : Adds a pyridine-thioether substituent and difluoro groups.
  • Molecular Weight : 381.35 vs. ~193 for the target compound.
  • Impact : The bulky pyridinyl group and fluorine atoms likely reduce solubility in polar solvents but improve binding to hydrophobic enzyme pockets .

Cytotoxicity

  • 6-Imino-1,2,3,4,8,9,10,11-octahydropyrido[...]benzimidazole-13-one: Exhibited moderate cytotoxicity in NCI-60 cancer cell lines (GI₅₀ ~10 µM), attributed to intercalation and topoisomerase inhibition .
  • 2-(4-Aminophenyl)-1H-benzimidazol-5-amine: Demonstrated antitumor activity via EGFR inhibition (IC₅₀ ~0.8 µM), highlighting the role of aromatic amines in kinase binding .

Enzyme Interactions

  • Imidazo[4,5-f]quinoline (IQ) Derivatives: Nitrosoamino-IQ derivatives interact with myeloperoxidase (MPO), generating reactive nitrogen species (RNS) implicated in mutagenicity .

Physicochemical and Electronic Properties

Property 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine 1,3-Dioxolo[4,5-F]benzothiazol-6-amine 5-Chloro-2-methyl-1H-benzimidazol-6-amine
logP (Predicted) ~1.5 ~1.8 ~2.1
Aqueous Solubility Moderate (due to dioxolane polarity) Low (sulfur reduces H-bonding) Low (chlorine and methyl hydrophobicity)
UV-Vis λmax (nm) ~310 (π→π* transition) ~290 (weaker conjugation) ~320 (chlorine red-shift)

Electronic Effects : The dioxolane ring in the target compound donates electron density to the benzimidazole core, stabilizing the amine group and enhancing nucleophilicity compared to sulfur-containing analogs .

Biological Activity

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine is a heterocyclic compound belonging to the benzimidazole family. Its unique structure, characterized by a fused dioxole and benzimidazole framework, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and interactions with specific biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7N3O2\text{C}_9\text{H}_7\text{N}_3\text{O}_2

This compound features a five-membered dioxole ring fused to a benzimidazole moiety. The presence of functional groups in its structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds within the benzimidazole class often exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may share this characteristic. The antimicrobial efficacy is hypothesized to be linked to the compound's ability to disrupt microbial cell wall synthesis or function as an enzyme inhibitor.

Anticancer Activity

Emerging evidence points towards the anticancer potential of this compound. Similar compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms through which this compound exerts its anticancer effects remain to be fully elucidated.

Interaction with Biological Targets

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Investigations typically focus on:

  • Kinase Inhibition : Similar benzimidazole derivatives have been shown to inhibit protein kinases, which play vital roles in cell signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

Table of Biological Activities

Activity Study Reference Findings
AntimicrobialDemonstrated significant antimicrobial properties against various pathogens.
Anticancer Induced apoptosis in cancer cell lines; IC50 values yet to be determined.
Kinase Inhibition Potential inhibitor of CK1δ with micromolar activity observed in related compounds.

Case Study: Anticancer Activity

In a recent study exploring the anticancer properties of benzimidazole derivatives, several compounds were synthesized and tested against human cancer cell lines. While specific data on this compound was limited, related compounds showed promising results with IC50 values in the low micromolar range. Further research is warranted to assess the specific effects of this compound on cancer cells.

Future Directions for Research

Given the limited data available on this compound, future research should focus on:

  • Synthesis and Characterization : Developing robust synthetic methods to produce this compound in larger quantities for testing.
  • Biological Testing : Conducting comprehensive biological assays to evaluate its antimicrobial and anticancer properties.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities through molecular docking and dynamics simulations.

Q & A

Q. What are the established synthetic routes for 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine, and how can reaction conditions be optimized?

A common method involves cyclocondensation of substituted benzene-1,2-diamines with aldehydes under controlled conditions. For example, heating 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with aldehydes in dry DMF at 120°C under nitrogen for 18 hours, using sodium metabisulfite as an oxidizing agent. Reaction optimization includes adjusting solvent polarity, temperature, and nitrogen atmosphere to minimize side reactions and improve yields .

Key Reaction Parameters :

ParameterTypical Range
SolventDry DMF
Temperature120°C
Reaction Time18 hours
Oxidizing AgentSodium metabisulfite

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • 1H/13C-NMR : To identify proton environments and carbon frameworks, particularly distinguishing dioxole and benzimidazole moieties.
  • IR Spectroscopy : Detects functional groups (e.g., NH stretches in benzimidazole at ~3400 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirms stoichiometric purity. For example, in related benzimidazole derivatives, 1H-NMR signals at δ 7.2–7.9 ppm correspond to aromatic protons, while δ 5.8–6.1 ppm indicates dioxole methylene groups .

Q. How does the dioxolo-benzimidazole scaffold influence physicochemical properties?

The fused dioxole ring enhances electron density in the benzimidazole system, increasing solubility in polar aprotic solvents (e.g., DMF, DMSO). This structural feature also impacts UV-Vis absorption, with λmax shifts observed in solvatochromic studies of analogous fluorophores, suggesting potential for fluorescence-based applications .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or biological activity of derivatives?

  • DFT Calculations : Model electron distribution to predict nucleophilic/electrophilic sites. For example, HOMO-LUMO gaps can indicate susceptibility to electrophilic substitution at the benzimidazole C-2 position.
  • Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes like EGFR<sup>WT</sup>). Substituent modifications (e.g., fluoro or bromo groups) can be computationally prioritized before synthesis .

Q. What strategies resolve contradictions in spectroscopic or biological data across studies?

  • Cross-Validation : Replicate experiments using multiple techniques (e.g., X-ray crystallography vs. NOESY NMR for stereochemical confirmation).
  • Environmental Controls : Account for solvent effects in NMR (e.g., DMSO-d6 may induce shifts vs. CDCl3).
  • Batch Consistency : Ensure synthetic reproducibility by standardizing purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Systematic substitution at key positions:

  • C-5 (Benzimidazole) : Electron-withdrawing groups (e.g., -F, -NO2) improve metabolic stability.
  • C-6 (Amine) : Alkyl or aryl modifications modulate lipophilicity and membrane permeability. Example: In EGFR-targeted analogs, 5-fluoro substitution increased inhibitory potency by 30% compared to unsubstituted derivatives .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may reduce side products in cyclization steps.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps, minimizing decomposition.
  • In-line Analytics : Use HPLC-MS to monitor intermediate purity in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine

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